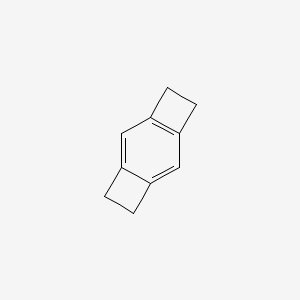
Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene is a highly reactive and unstable compound with the molecular formula C10H10 . It is characterized by its unique tricyclic structure, which includes three fused rings. This compound is often used as an intermediate in organic synthesis due to its reactivity .
準備方法
Synthetic Routes and Reaction Conditions
Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene can be synthesized through specific synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction typically requires careful handling due to the compound’s high reactivity and potential hazards .
Industrial Production Methods
Industrial production of Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene is generally conducted in specialized facilities equipped to handle highly reactive intermediates. The process involves stringent safety measures to prevent accidents and ensure the purity of the final product .
化学反応の分析
Types of Reactions
Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield more stable tricyclic compounds, while reduction can produce different derivatives of the original compound .
科学的研究の応用
Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene has several scientific research applications:
作用機序
The mechanism of action of Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene involves its high reactivity, which allows it to participate in various chemical reactions. The compound interacts with molecular targets through its reactive sites, leading to the formation of new chemical bonds and products . The specific pathways involved depend on the reaction conditions and the nature of the reagents used .
類似化合物との比較
Similar Compounds
- Tricyclo[6.2.0.03,6]deca-1(8),2,6-triene
- 2-(chloromethyl)-7-methyltricyclo[6.2.0.0(3,6)]deca-1,3(6),7-triene
Uniqueness
Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene is unique due to its specific tricyclic structure and high reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
特性
CAS番号 |
1610-51-1 |
|---|---|
分子式 |
C10H10 |
分子量 |
130.19 g/mol |
IUPAC名 |
tricyclo[6.2.0.03,6]deca-1(8),2,6-triene |
InChI |
InChI=1S/C10H10/c1-2-8-6-10-4-3-9(10)5-7(1)8/h5-6H,1-4H2 |
InChIキー |
DSRWYKDJQBPSKP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(CC3)C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12291488.png)
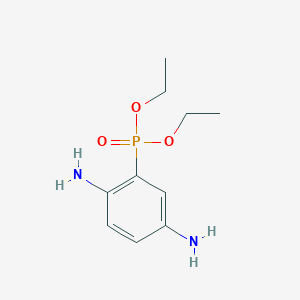
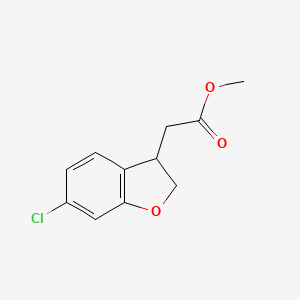
![6-[1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291502.png)
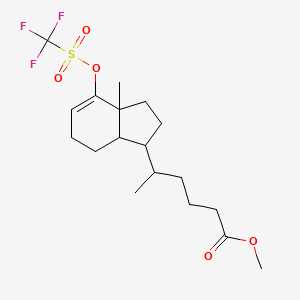
![1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12291521.png)
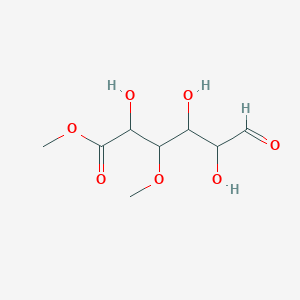
![N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12291571.png)

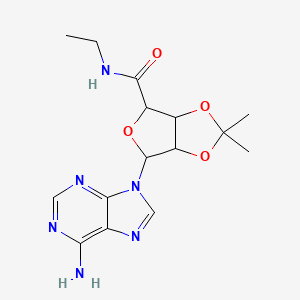
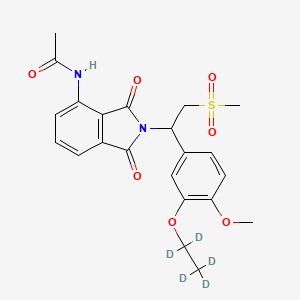
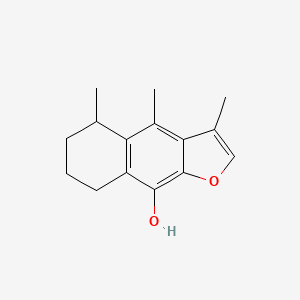
![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)
